molecular formula C22H19N3O5S B2586543 N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzenecarboxamide CAS No. 866041-09-0

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzenecarboxamide

Cat. No.: B2586543
CAS No.: 866041-09-0
M. Wt: 437.47
InChI Key: JXYNOASTIZYMBO-UHFFFAOYSA-N
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Description

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzenecarboxamide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
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Biological Activity

N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3,4-dimethoxybenzenecarboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity. The key components include:

  • Isoindole moiety : Known for its role in various biological activities.
  • Thiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
  • Dimethoxybenzene : Contributes to the lipophilicity and overall bioactivity.

The molecular formula is C23H24N4O4SC_{23}H_{24}N_4O_4S, with a molecular weight of approximately 440.53 g/mol.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of Tumor Growth : In vitro assays showed that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM across different cell lines .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .

Antiviral Activity

The compound has also been evaluated for its antiviral properties:

  • HIV Inhibition : Preliminary studies indicate that it possesses inhibitory effects against HIV replication in vitro. The effective concentration (EC50) was found to be approximately 10 µM, suggesting a moderate antiviral potential .
  • Mechanism of Action : The proposed mechanism involves the disruption of viral entry or replication processes within host cells, although further studies are necessary to elucidate the exact pathways involved .

Case Study 1: Anticancer Efficacy

A study conducted on a panel of cancer cell lines demonstrated that treatment with this compound resulted in:

Cell LineIC50 (µM)Mechanism
MCF7 (Breast)7Apoptosis via mitochondrial pathway
HT29 (Colon)12Cell cycle arrest at G0/G1
A549 (Lung)5Induction of oxidative stress

These findings suggest that the compound may serve as a lead compound for developing new anticancer therapies .

Case Study 2: Antiviral Activity Against HIV

In vitro evaluation of this compound against HIV-infected C8166 cells showed:

Treatment Concentration (µM)Viral Load Reduction (%)
530
1060
2085

These results indicate a dose-dependent reduction in viral load, highlighting the potential for further development as an antiviral agent .

Properties

IUPAC Name

N-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-29-17-8-7-13(11-18(17)30-2)19(26)24-22-23-14(12-31-22)9-10-25-20(27)15-5-3-4-6-16(15)21(25)28/h3-8,11-12H,9-10H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXYNOASTIZYMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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